Pyrazolo[3,4-d]pyrimidin-4-one derivatives represent a class of heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system with a ketone group at the 4-position. These compounds have garnered significant attention in medicinal chemistry due to their structural resemblance to purines, which are essential components of DNA and RNA. This similarity endows pyrazolo[3,4-d]pyrimidin-4-ones with the ability to interact with various biological targets, making them attractive scaffolds for developing novel therapeutics and research tools. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. Its unique structure enables interactions with various biological targets, making it a subject of interest in drug discovery.
The synthesis of 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be derived from various organic reactions involving pyrazole and pyrimidine derivatives. Research articles and chemical databases provide insights into its synthesis and applications.
This compound is classified as:
The synthesis of 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methods:
The synthetic routes often involve:
The molecular structure of 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features:
The molecular formula is , and its molecular weight is approximately 208.23 g/mol. The compound exhibits specific geometric and electronic properties due to its heterocyclic nature.
1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that this compound may exhibit:
1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits:
Key chemical properties include:
The compound has several applications in scientific research:
The core compound is systematically named 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one based on IUPAC conventions. This name precisely defines its molecular framework and substituent positioning:
The compound's CAS Registry Number is 3763-25-5, providing a unique identifier across chemical databases [3]. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.20 g/mol. Derivatives follow systematic naming patterns based on substituent position and type. For example:
Table 1: Key Nomenclature and Identifiers
Compound Name | CAS Number | Molecular Formula | Key Substituents | |
---|---|---|---|---|
1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | 3763-25-5 | C₈H₁₀N₄O | N1: Isopropyl | |
1-Methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | Not Provided | C₆H₆N₄O | N1: Methyl | |
1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | Not Provided | C₉H₁₂N₄O | N1: tert-Butyl | |
1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 227092 | C₈H₁₁N₅ | C4: Amino group instead of keto | [3] [4] |
Structural analogues of this compound arise from modifications at three key sites: the N1 position, the C6 position, and the C4 carbonyl group. These alterations significantly influence physicochemical properties and biological activity:
Such derivatives serve as precursors for complex pharmacophores. For instance, glycosylated analogues like 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile incorporate sugar moieties to improve water solubility [5], while thioglycoside derivatives (e.g., compounds 14 and 15 in research literature) demonstrate potent anticancer activity via CDK2 inhibition [5].
The pyrazolo[3,4-d]pyrimidinone system exhibits complex tautomerism due to mobile protons at N5, C4, and ring fusion sites. For 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, two primary tautomeric forms dominate:
Table 2: Dominant Tautomeric Forms and Their Characteristics
Tautomeric Form | Structural Features | Stability | Biological Implications |
---|---|---|---|
1H,4H,5H-4-oxo (lactam) | C4=O, N5-H, C3-H | High (solid state) | Predominant form; engages in H-bonding |
4-Hydroxy (enol) | C4-OH, C5=N4 (conjugated double bonds) | Low (solution) | May enhance aqueous solubility |
1H,4H-5H (annular) | Proton migration between N5 and pyrimidine N | Moderate (polar media) | Alters H-bond donor/acceptor profile |
Positional isomerism arises when ring fusion patterns or substituent positions differ. For example:
Computational studies indicate the 4-oxo tautomer is energetically favored by ~5-7 kcal/mol over the enol form in the gas phase. However, polar solvents stabilize the enol form due to enhanced solvation of the polar enol group [5] [8]. This tautomeric equilibrium impacts drug design, as the dominant form must complement the target protein's active site geometry. For CDK2 inhibitors, the 4-oxo tautomer mimics ATP's adenine ring, enabling critical hydrogen bonds with Leu83 [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1